molecular formula C9H14N2S B12266921 2-Benzothiazolamine, 4,5,6,7-tetrahydro-N,N-dimethyl- CAS No. 2933-30-4

2-Benzothiazolamine, 4,5,6,7-tetrahydro-N,N-dimethyl-

Cat. No.: B12266921
CAS No.: 2933-30-4
M. Wt: 182.29 g/mol
InChI Key: OWJGVWFUEZOFLF-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 4,5,6,7-tetrahydro-N,N-dimethyl- is a chemical compound with a molecular formula of C9H14N2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolamine, 4,5,6,7-tetrahydro-N,N-dimethyl- typically involves the reaction of benzothiazole with dimethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and distillation ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolamine, 4,5,6,7-tetrahydro-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

2-Benzothiazolamine, 4,5,6,7-tetrahydro-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 4,5,6,7-tetrahydro-N,N-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolamine, 4-methoxy-: Similar structure but with a methoxy group instead of dimethylamine.

    2-Benzothiazolamine, 6-methyl-: Contains a methyl group at the 6-position.

    2-Benzothiazolamine, 4,5,6,7-tetrahydro-: Lacks the N,N-dimethyl substitution.

Uniqueness

2-Benzothiazolamine, 4,5,6,7-tetrahydro-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials.

Properties

CAS No.

2933-30-4

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H14N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H2,1-2H3

InChI Key

OWJGVWFUEZOFLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)CCCC2

Origin of Product

United States

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